3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-[(methoxyimino)methyl]acrylamide
Overview
Description
3-(2,4-Dichlorophenyl)-N-(2,4-difluorophenyl)-2-[(methoxyimino)methyl]acrylamide, commonly referred to as MDDFA, is a synthetic compound that has been used in a variety of scientific research applications. MDDFA is a small molecule that has a variety of properties that make it an ideal choice for laboratory experiments. MDDFA is a colorless solid that is soluble in water and has a molecular weight of 347.7 g/mol. It is a relatively stable compound that is relatively non-toxic and has low volatility.
Scientific Research Applications
Antipathogenic Activity
This chemical has been explored for its potential antipathogenic properties. For instance, certain acylthioureas structurally related to this compound demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for biofilm growth. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Molecular Recognition and Transfer
The compound's structure is similar to fluoroalkylated end-capped acrylamide oligomers, which have been studied for their ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This capability could be leveraged in various applications involving molecular recognition and separation processes (Sawada et al., 2000).
Drug Delivery Applications
Poly(N-isopropyl acrylamide), a polymer related to this compound, has been extensively investigated for drug delivery applications. Its controlled room-temperature RAFT polymerization suggests potential in creating drug delivery systems, particularly for thermoresponsive applications (Convertine et al., 2004).
Polymer Synthesis and Applications
The molecular structure of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-[(methoxyimino)methyl]acrylamide is conducive to various polymer synthesis applications. For instance, related acrylamide derivatives have been used in creating polymers for corrosion inhibition in nitric acid solutions, indicating potential uses in protective coatings and material science applications (Abu-Rayyan et al., 2022).
Anticancer Activity
Derivatives of similar chemical structures have been synthesized and showed promising in vitro anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the compound's potential in the development of new anticancer agents (Hassan et al., 2014).
Properties
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-[(E)-methoxyiminomethyl]prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2O2/c1-25-22-9-11(6-10-2-3-12(18)7-14(10)19)17(24)23-16-5-4-13(20)8-15(16)21/h2-9H,1H3,(H,23,24)/b11-6-,22-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTAXNRRGCZKBA-BQVRLVCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.